(2-Phenyl-1,3-oxazol-4-yl)acetonitrile
Overview
Description
“(2-Phenyl-1,3-oxazol-4-yl)acetonitrile” is a chemical compound with the molecular formula C11H8N2O and a molecular weight of 184.194 . It is a specialty product used in proteomics research .
Molecular Structure Analysis
The molecular structure of “(2-Phenyl-1,3-oxazol-4-yl)acetonitrile” consists of an oxazole ring attached to a phenyl group and an acetonitrile group . The molecular formula is C11H8N2O, and the molecular weight is 184.194 .Scientific Research Applications
Catalytic Synthesis and Polymerization
Catalytic Reactions
Furan-2-yl(phenyl)methanol derivatives undergo aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol, catalyzed by In(OTf)3 in acetonitrile, to afford 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives. This process highlights the utility of acetonitrile as a solvent in catalyzing efficient synthesis with good yields and selectivity (B. Reddy et al., 2012).
Living Cationic Ring-Opening Polymerization
The living cationic ring-opening polymerizations of 2-methyl-, 2-ethyl-, 2-nonyl-, and 2-phenyl-2-oxazoline were performed in acetonitrile under high temperatures, demonstrating the impact of acetonitrile on enhancing reaction rates and maintaining the livingness of polymerization. This process is significant for producing well-defined polymers with narrow polydispersity indexes (F. Wiesbrock et al., 2005).
Luminescent Materials and Metal Ion Detection
Luminescent Lanthanide Ion Complexes
A complex of 4-thiophen-3-yl-pyridine-2,6-bis(oxazoline) with Eu(III) triflate and its Tb(III) analogue demonstrated luminescence in solid state and solution, underlining the potential of oxazoline derivatives in developing luminescent materials (A. de Bettencourt-Dias et al., 2007).
Rhenium(I) Phenanthroline Complexes
Luminescent rhenium(I) phenanthroline complexes containing benzoxazol-2-ylidene ligands have been synthesized, showcasing the use of oxazoline derivatives in creating materials with promising photophysical properties (C. Ko et al., 2012).
Electrochemical Studies and Environmental Sensing
Electrochemical Oxidation
The electrochemical oxidation of 2-phenyl-1,2-benzisothiazol-3(2H)-one and related compounds in acetonitrile was explored, contributing to the understanding of the oxidation processes of similar compounds (B. Dakova et al., 1994).
Zinc Porphyrin-based Molecular Probe
A zinc porphyrin-based receptor was used as a probe for detecting contaminants in acetonitrile, illustrating the application of oxazoline derivatives in environmental monitoring (Hongsik Yoon et al., 2012).
properties
IUPAC Name |
2-(2-phenyl-1,3-oxazol-4-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c12-7-6-10-8-14-11(13-10)9-4-2-1-3-5-9/h1-5,8H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLYDPLGYXCDPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CO2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585476 | |
Record name | (2-Phenyl-1,3-oxazol-4-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenyl-1,3-oxazol-4-yl)acetonitrile | |
CAS RN |
30494-98-5 | |
Record name | (2-Phenyl-1,3-oxazol-4-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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